molecular formula C13H20ClN3 B3034674 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine CAS No. 20529-20-8

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B3034674
CAS No.: 20529-20-8
M. Wt: 253.77 g/mol
InChI Key: ZPNZUPSDZRZGKY-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine is an arylpiperazine derivative characterized by a piperazine ring substituted with a 3-chlorophenyl group and a propan-1-amine side chain. This compound belongs to the long-chain arylpiperazine (LCAP) family, which is known for its interactions with serotonin (5-HT) and dopamine receptors in the central nervous system (CNS) . Its structural features, including the chlorine substituent and primary amine terminus, influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for CNS drug development.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNZUPSDZRZGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265214
Record name 4-(3-Chlorophenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20529-20-8
Record name 4-(3-Chlorophenyl)-1-piperazinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20529-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-1-piperazinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound is primarily utilized in the synthesis of other pharmaceutical agents, notably Trazodone, an antidepressant used to treat major depressive disorder and anxiety disorders. Trazodone's efficacy is attributed to its ability to modulate serotonin levels in the brain, and 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine serves as a key intermediate in its production.

Key Synthesis Pathways

  • Synthesis of Trazodone : The initial steps involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine hydrochloride, followed by further reactions to yield the desired piperazine derivatives .
  • Antimicrobial Derivatives : Recent studies have explored the synthesis of piperazine-containing pyrimidine derivatives using this compound as a starting material. These derivatives demonstrated moderate to significant antimicrobial activity .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Preliminary studies suggest that derivatives synthesized from this compound may exhibit anticancer properties. The structural modifications can enhance the compound's ability to target cancer cells selectively.

Antimicrobial Activity

The compound has been included in the synthesis of new antimicrobial agents. Studies have shown that certain derivatives possess significant activity against various bacterial strains, suggesting potential applications in treating infections .

Pharmacodynamics and Interaction Studies

Interaction studies involving this compound have provided insights into its pharmacodynamics. The compound's ability to interact with serotonin receptors is particularly noteworthy, as it may influence mood regulation and anxiety levels.

Research and Development Insights

The uniqueness of this compound lies in its specific arrangement of functional groups that enhance its biological activity compared to other piperazine derivatives. Its versatility in synthesizing various derivatives opens avenues for developing new therapeutic agents targeting diverse medical conditions.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at various receptor sites, modulating their activity and influencing downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the target receptors involved .

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The aryl group on the piperazine ring significantly impacts receptor affinity and selectivity. Key analogs include:

Compound Name Aryl Substituent Molecular Weight (g/mol) XLogP3* Key Features
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine 3-Chlorophenyl 253.77 ~2.5† Moderate lipophilicity; potential serotonin receptor modulation .
3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]propan-1-amine 3-Trifluoromethylphenyl 299.76 ~3.2† Higher lipophilicity due to -CF₃; enhanced blood-brain barrier penetration.
3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine 4-Fluorophenyl 237.73 ~2.0† Lower electron-withdrawing effect; altered receptor selectivity .
3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine 2-Chlorophenyl 253.77 ~2.6† Ortho-substitution may sterically hinder receptor binding .

*XLogP3 values estimated based on structural analogs (e.g., ).
†Predicted values based on computational models.

Key Observations :

  • The 3-chlorophenyl substituent balances lipophilicity and electronic effects, making it favorable for CNS activity.
  • Trifluoromethyl groups increase lipophilicity but may reduce metabolic stability due to higher molecular weight.
  • Fluoro substituents offer reduced steric hindrance but weaker electron-withdrawing effects compared to chlorine.

Modifications to the Alkylamine Side Chain

The propan-1-amine chain can be modified to alter solubility, stability, and receptor interactions:

Compound Name Side Chain Modification Molecular Weight (g/mol) Hydrogen Bond Donors Key Features
This compound -NH₂ (primary amine) 253.77 2 High solubility in acidic conditions; prone to oxidation .
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol -OH (alcohol) 254.75 1 Reduced basicity; improved metabolic stability .
1-amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol -NH₂ and -OH 269.77 3 Enhanced hydrogen bonding; potential for dual receptor interactions .

Key Observations :

  • Primary amines (e.g., target compound) exhibit higher solubility but may require stabilization against degradation.
  • Hydroxyl groups (e.g., propan-1-ol analog) improve metabolic stability but reduce CNS penetration due to lower lipophilicity.

Pharmacologically Active Analogs

Several analogs have documented biological activities:

Compound Name Core Structure Pharmacological Activity Key Reference
Trazodone Triazolopyridinone Antidepressant (5-HT₂A antagonist)
Aripiprazole Quinolinone Antipsychotic (D₂ partial agonist)
ND-7 () Quinoline-carboxylic acid Antibacterial (DNA gyrase inhibition)
Compound 11f () Urea-thiazole Urease inhibition

Key Observations :

  • The 3-chlorophenylpiperazine moiety is versatile, contributing to diverse activities depending on the core structure.

Key Observations :

  • The target compound’s synthesis is likely comparable to other arylpiperazines but may require optimization for industrial-scale production.

Biological Activity

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine, with the molecular formula C₁₃H₂₀ClN₃ and a molecular weight of approximately 253.77 g/mol, is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in treating various neurological disorders and infections.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and behavior. This modulation can lead to significant physiological effects, making it a candidate for further pharmacological studies .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Chlamydia species. The synthesized piperazine derivatives showed selective activity, indicating potential as lead compounds for developing new antibiotics .
  • Antidepressant Properties :
    • The structural similarity of this compound to known antidepressants suggests it may possess similar effects. Its ability to interact with serotonin receptors supports its investigation as a potential treatment for depression .
  • Anticancer Potential :
    • Preliminary studies indicate that this compound may serve as a lead in developing anticancer agents. Its ability to influence cellular signaling pathways involved in tumor growth presents a promising avenue for cancer research .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibited selective activity against Chlamydia; potential for antibiotic development
AntidepressantSimilar mechanism to established antidepressants; potential for mood regulation
AnticancerInvestigated as a lead compound for anticancer drug development

Detailed Research Findings

A significant study focused on the synthesis of piperazine derivatives containing this compound, which demonstrated notable antimicrobial efficacy. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structure and purity .

Another investigation into the pharmacodynamics revealed that the compound interacts with dopamine D2 receptors, leading to alterations in neurotransmitter release, which could explain its antidepressant-like effects observed in animal models .

Q & A

Q. What are the established synthetic routes for 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine, and how are intermediates characterized?

The compound is synthesized via alkylation of 3-chlorophenylpiperazine with propanenitrile derivatives, followed by reduction of the nitrile group to a primary amine. Key intermediates are characterized using ESI-MS (e.g., m/z 198 [M + H]+ for piperazine precursors) and 1H NMR (e.g., δ 2.25 ppm for methyl groups in thiophene derivatives). Purification often involves column chromatography with dichloromethane:methanol gradients .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Structural confirmation relies on 1H/13C NMR to verify proton environments (e.g., aromatic protons at δ 6.84–7.25 ppm) and LC-MS for molecular ion validation (m/z 252–452 [M + H]+). High-resolution mass spectrometry (HRMS) is used for exact mass determination .

Q. Which pharmacological targets are associated with this compound?

The compound exhibits affinity for 5-HT (serotonin) and dopamine receptors , with derivatives showing anticonvulsant activity in rodent models. Its piperazine moiety is critical for receptor modulation .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in multi-step reactions?

Optimization strategies include:

  • Catalyst screening : Palladium or nickel catalysts for hydrogenation steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.
  • Temperature control : Maintaining 100–180°C during cyclization steps improves yield (54–86%) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or MS data can be addressed by:

  • Multi-technique validation : Cross-referencing with X-ray crystallography (using SHELX software for refinement) .
  • Isotopic labeling : Deuterated solvents or 13C-enriched precursors to clarify ambiguous signals .

Q. What experimental designs are recommended for studying receptor binding kinetics?

Use radioligand displacement assays (e.g., [3H]-WAY-100635 for 5-HT1A) and functional assays (cAMP accumulation for GPCR activity). Include control compounds like 3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-amine for comparative analysis .

Q. How can impurity profiles be rigorously characterized during scale-up synthesis?

Employ HPLC-UV/LC-MS with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities like 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanol. Quantify using reference standards and validate via NMR spiking experiments .

Q. What considerations are critical for in vivo pharmacokinetic studies of this compound?

  • Salt formation : Dihydrochloride salts improve aqueous solubility (e.g., 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride) .
  • Dosing regimen : Subcutaneous administration at 10–30 mg/kg in rodent models, with plasma stability assessed via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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